molecular formula C4H8OS B3050503 O-Methyl propanethioate CAS No. 26476-56-2

O-Methyl propanethioate

Cat. No. B3050503
CAS RN: 26476-56-2
M. Wt: 104.17 g/mol
InChI Key: RVEBJDGWKWKYBH-UHFFFAOYSA-N
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Description

O-Methyl propanethioate, also known as methyl propanethioate, is a chemical compound with the molecular formula C4H8OS . It has a molecular weight of 104.17 . The IUPAC name for this compound is O-methyl propanethioate . It is stored at a temperature of -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for O-Methyl propanethioate is 1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 . This code provides a specific and unambiguous description of the molecule’s structure. The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

O-Methyl propanethioate is a liquid . The compound is shipped with an ice pack, indicating that it may need to be kept cool during transport .

Scientific Research Applications

  • Methyl-Coenzyme M Reductase System Studies :

    • Research on 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including O-Methyl propanethioate derivatives, has shown that these compounds can be substrates for methyl-coenzyme M reductase. This enzyme system is found in Methanobacterium thermoautotrophicum and is crucial in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
  • Polymerization Studies :

    • O-Methyl propanethioate derivatives have been used in the study of free-radical polymerizations of methyl acrylate under 60 Co γ-ray irradiation. This research provides insights into the role of different substituent groups (Z-group) in the polymerization process, which is essential in the development of new polymeric materials (Hua et al., 2005).
  • Energy and Fuel Research :

    • Investigations into di-methyl ether (DME) as a substitute fuel in domestic appliances have considered the use of O-Methyl propanethioate derivatives. These studies focus on the combustion and stability aspects, highlighting the potential of DME as an alternative fuel source (Marchionna et al., 2008).
  • Enzymatic Thioesterification :

    • Enzymatic methods for the esterification of methanethiol and carboxylic acids, involving O-Methyl propanethioate, have been explored. This research is significant for producing natural methylthioesters, which have applications in various chemical industries (Colstee, Ster, & Schaft, 2006).
  • Chemical Kinetics and Mechanisms :

    • Studies on the thermal decomposition of sulfur compounds, including 2-methyl-2-propanethiol, provide essential insights into the chemical kinetics and reaction mechanisms relevant to O-Methyl propanethioate and its derivatives. This research is crucial for understanding the stability and reactivity of these compounds under various conditions (Thompson, Meyer, & Ball, 1952).
  • Synthesis of Organic Compounds :

    • The synthesis of certain organic compounds, like methyl 3-thiothiophene-2-carboxylate derivatives, has been achieved through reactions involving O-Methyl propanethioate. This area of research is pivotal for the development of new organic synthesis methodologies (Tanabe et al., 2007).
  • Environmental Applications :

    • Propane-oxidizing bacteria have been tested for their ability to degrade various gasoline oxygenates, including compounds related to O-Methyl propanethioate. This research is significant for environmental remediation and understanding the biodegradation of complex organic pollutants (Steffan et al., 1997).
  • Pharmaceutical Research :

    • The anesthetic mechanism of urethane and its effects on neurotransmitter-gated ion channels has been studied. Although indirectly related, the research on urethane provides insights into the pharmacological potential of compounds structurally similar to O-Methyl propanethioate (Hara & Harris, 2002).

Safety and Hazards

O-Methyl propanethioate is classified as a dangerous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

O-methyl propanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBJDGWKWKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509830
Record name O-Methyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyl propanethioate

CAS RN

26476-56-2
Record name O-Methyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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